Cardiac Arrhythmogenicity: Thioridazine Disulfoxide vs. Thioridazine 5-Sulfoxide and Parent Thioridazine in the Isolated Perfused Rat Heart
In the isolated perfused rat heart (Langendorff preparation, 30-min perfusion at 15 or 30 µM), thioridazine disulfoxide (2,5-disulfoxide) was NOT arrhythmogenic at 15 µM, in direct contrast to thioridazine 5-sulfoxide (ring sulfoxide only), which provoked atrial premature contractions, paroxysmal atrial tachycardia, and second-degree AV block at both 15 and 30 µM [1]. The parent drug thioridazine caused no arrhythmias at 15 µM but induced ventricular premature contractions and irregular rhythms progressing to asystole at 30 µM [1]. Additionally, in an in vivo dog model, ventricular arrhythmias and torsades de pointes occurred exclusively with the ring sulfoxide metabolite, not with thioridazine, side-chain sulfoxide, or side-chain sulfone [2]. Thus, the addition of a second sulfoxide group on the side chain (yielding the disulfoxide) appears to attenuate rather than amplify the arrhythmogenic liability conferred by ring sulfoxidation alone.
| Evidence Dimension | Arrhythmogenicity in isolated perfused rat heart |
|---|---|
| Target Compound Data | Thioridazine disulfoxide: NOT arrhythmogenic at 15 µM (30-min perfusion) |
| Comparator Or Baseline | Thioridazine 5-sulfoxide (ring sulfoxide): Arrhythmogenic at 15 and 30 µM (atrial premature contractions, paroxysmal atrial tachycardia, second-degree AV block); Thioridazine: Not arrhythmogenic at 15 µM; arrhythmogenic at 30 µM (ventricular premature contractions, asystole) |
| Quantified Difference | Qualitative difference: disulfoxide = no arrhythmias vs. 5-sulfoxide = arrhythmias at identical 15 µM concentration; disulfoxide = no arrhythmias vs. thioridazine = arrhythmias at 30 µM |
| Conditions | Isolated perfused rat heart (male Sprague-Dawley, modified Langendorff technique), 30-min control + 30-min drug perfusion at 15 or 30 µM |
Why This Matters
This cardiotoxicity rank order (5-sulfoxide >> parent > disulfoxide) means that analytical methods must chromatographically resolve thioridazine disulfoxide from the ring sulfoxide to avoid misattributing cardiotoxic risk, and that procurement of the correct metabolite standard is essential for safety pharmacology and forensic toxicology studies.
- [1] Hale PW Jr, Poklis A. Cardiotoxicity of thioridazine and two stereoisomeric forms of thioridazine 5-sulfoxide in the isolated perfused rat heart. Toxicol Appl Pharmacol. 1986 Oct;86(1):44-55. doi:10.1016/0041-008x(86)90398-4. PMID: 3764935. View Source
- [2] Heath A, Svensson C, Mårtensson E. Thioridazine toxicity—an experimental cardiovascular study of thioridazine and its major metabolites in overdose. Vet Hum Toxicol. 1985 Apr;27(2):100-5. PMID: 3992882. View Source
